Molecular Complexity Advantage: 4-Acetyl-4-phenylheptanedinitrile vs. 4-Phenylheptanedinitrile on Hydrogen-Bond Acceptor Count and Polar Surface Area
4-Acetyl-4-phenylheptanedinitrile possesses three hydrogen-bond acceptor (HBA) sites (two nitrile nitrogens plus one acetyl carbonyl oxygen), compared with only two HBA sites in 4-phenylheptanedinitrile, which lacks the acetyl substituent [1]. This is accompanied by an increase in topological polar surface area (TPSA) from 47.6 Ų (4-phenylheptanedinitrile, computed, two nitrile groups only) to 64.7 Ų for the target compound [1][2]. The additional HBA capacity and elevated TPSA predictably enhance solubility in polar aprotic solvents such as DMF and DMSO while reducing solubility in purely nonpolar media, a differentiation critical for reaction solvent selection in multi-step syntheses [3].
Supports solvent selection review
A 50% increase in H-bond acceptor count may alter solubility in polar aprotic media.
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA count: 3; TPSA: 64.7 Ų (4-acetyl-4-phenylheptanedinitrile, CAS 1146-14-1) |
| Comparator Or Baseline | HBA count: 2; TPSA: 47.6 Ų (4-phenylheptanedinitrile, CAS 833-55-6, computed from SMILES) |
| Quantified Difference | +1 HBA site (+50%); ΔTPSA = +17.1 Ų (+35.9%) |
| Conditions | Computed properties: PubChem Cactvs 3.4.8.24; TPSA of comparator estimated from molecular structure. |
Why This Matters
A 50% increase in H-bond acceptor count directly governs solubility and partition behavior, making the acetylated compound functionally non-interchangeable with the non-acetylated analog in any procedure where solvent polarity, extraction efficiency, or chromatographic retention matters [1].
- [1] PubChem CID 238926. 4-Acetyl-4-phenylheptanedinitrile: Computed Descriptors (H-Bond Acceptor Count = 3, TPSA = 64.7 Ų). https://pubchem.ncbi.nlm.nih.gov/compound/238926 (accessed 2026-05-11). View Source
- [2] PubChem CID 2728411. 4-Phenylheptanedinitrile: Computed Descriptors. TPSA derived from Cactvs calculation; HBA = 2. https://pubchem.ncbi.nlm.nih.gov/compound/2728411 (accessed 2026-05-11). View Source
- [3] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43 (20), 3714–3717. Establishes the TPSA–solubility/transport correlation framework. View Source
